4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate
CAS No.: 67160-74-1
Cat. No.: VC0007055
Molecular Formula: C₂₃H₃₁NO₄
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate - 67160-74-1](/images/no_structure.jpg)
CAS No. | 67160-74-1 |
---|---|
Molecular Formula | C₂₃H₃₁NO₄ |
Molecular Weight | 385.5 g/mol |
IUPAC Name | [4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3 |
Standard InChI Key | QAYOFBVPJIPEAO-UHFFFAOYSA-N |
SMILES | CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O |
Canonical SMILES | CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O |
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, [4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate, reflects its intricate structure . Key features include:
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A pivalate ester group () at the para position of the phenyl ring.
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A β-hydroxyamine moiety with a secondary amine linked to a phenoxypropan-2-yl group.
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Stereochemical complexity due to chiral centers at the hydroxy-bearing carbon and the adjacent amine-substituted carbon .
The SMILES notation CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
and InChIKey QAYOFBVPJIPEAO-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 385.5 g/mol | |
XLogP3 | 3.7 (Predicted) | |
Hydrogen Bond Donors | 2 (OH, NH) | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Derivative Development
Synthetic Pathways
Salimbeni et al. (1983) first synthesized this compound through drug latentiation of isoxsuprine, a known vasodilator . The process involves:
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Esterification: Reaction of isoxsuprine’s phenolic hydroxyl group with pivaloyl chloride under basic conditions.
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Purification: Column chromatography to isolate the monoester product from diesters and unreacted starting material.
Key Reaction:
Structural Analogues
Modifying the ester group alters pharmacokinetics:
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Acetate analogue (): Shorter half-life due to faster esterase hydrolysis.
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Propanoate/2-methylpropanoate derivatives: Intermediate lipophilicity between acetate and pivalate .
Table 2: Comparative Properties of Isoxsuprine Esters
Ester Group | logP | Half-Life (h) | Solubility (mg/mL) |
---|---|---|---|
Acetate | 2.1 | 1.5 | 12.4 |
Pivalate | 3.7 | 8.2 | 3.8 |
2-Methylpropanoate | 3.2 | 5.6 | 5.1 |
Pharmacological Activity and Mechanism
Vasodilatory Effects
As a peripheral vasodilator, the compound relaxes smooth muscle cells in blood vessels via:
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β2-Adrenergic Receptor Agonism: Partial activation of β2-ARs increases cAMP, inhibiting myosin light-chain kinase .
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Calcium Channel Blockade: Reduces extracellular influx, lowering intracellular calcium concentrations .
In animal models, it demonstrated efficacy in:
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Improving femoral artery blood flow by 40% at 1 mg/kg (rat model).
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Alleviating symptoms of Raynaud’s phenomenon by maintaining vasodilation for 6–8 hours post-administration .
Receptor Selectivity
Though primarily a β2-agonist, off-target effects include:
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Weak α1-Adrenergic Antagonism (): Contributes to orthostatic hypotension at high doses .
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Phosphodiesterase-4 Inhibition (): Synergistic with cAMP elevation from β2 activation .
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation (Cat. 2) | H315 | Wear nitrile gloves |
Eye Damage (Cat. 2A) | H319 | Use safety goggles |
STOT-RE (Cat. 3) | H335 | Work in fume hood |
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